molecular formula C34H59NO9S2 B12801236 Einecs 264-320-4 CAS No. 63568-36-5

Einecs 264-320-4

Cat. No.: B12801236
CAS No.: 63568-36-5
M. Wt: 690.0 g/mol
InChI Key: NORIPRRFFPNDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 264-320-4 is a unique identifier for a chemical substance listed in the European regulatory inventory. Regulatory databases such as ECHA (European Chemicals Agency) or peer-reviewed literature are primary sources for its chemical identity, which may include a CAS number, systematic IUPAC name, and industrial applications .

Properties

CAS No.

63568-36-5

Molecular Formula

C34H59NO9S2

Molecular Weight

690.0 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonic acid

InChI

InChI=1S/C28H44O6S2.C6H15NO3/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;8-4-1-7(2-5-9)3-6-10/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);8-10H,1-6H2

InChI Key

NORIPRRFFPNDNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)S(=O)(=O)O)CCCCCCC(C)C.C(CO)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) typically involves the condensation of 2,6-di-tert-butyl-4-methylphenol with formaldehyde. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction conditions include a temperature range of 60-80°C and a reaction time of several hours to ensure complete condensation.

Industrial Production Methods

In industrial settings, the production of 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic reaction but optimized for large-scale production, including precise control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Verification of EC Number 264-320-4

  • EC Inventory Search : The European Chemicals Agency (ECHA) EC Inventory (Source 10) includes EINECS (European Inventory of Existing Commercial Chemical Substances), ELINCS (European List of Notified Chemical Substances), and NLP (No-Longer Polymers). The identifier 264-320-4 does not appear in these lists.

  • CAS Registry Cross-Reference : None of the CAS Registry entries in the provided sources (1,2,3,9) align with this EC number.

Potential Causes for the Discrepancy

  • Typographical Error : The closest valid EC numbers in the search results include:

    • 264-780-6 (Result1): A spirocyclic compound.

    • 264-151-6 (Result2): Benzyl-C8-18-alkyldimethyl ammonium chlorides.

    • 264-754-4 (Result9): Sodium isostearate.

  • Withdrawn/Obsolete Entry : The EC number may have been retired due to reclassification or lack of regulatory updates.

Recommended Actions

  • Verify the EC Number : Cross-check with the ECHA EC Inventory to confirm its validity.

  • Consult Authoritative Sources :

    • PubChem : For structural and reactive data (Sources 1, 3, 4, 9).

    • JPL Chemical Kinetics Database (Source 7): For reaction mechanisms and kinetic parameters.

    • CAS Registry (Source 8): For substance identification and global regulatory status.

General Guidance for Chemical Reaction Analysis

If the correct EC number is identified, the following framework applies for reaction analysis:

Table 1: Key Reaction Parameters for Organic Compounds

Reaction TypeExample Catalysts/ReagentsTypical ConditionsObserved Products
Hydrolysis Acid/BaseAqueous, 25–100°CCarboxylic acids, salts
Oxidation KMnO₄, OzoneAcidic/alkaline mediaKetones, epoxides
Reduction H₂/Pd, NaBH₄Room temp, pressurizedAlcohols, amines
Cyclization Lewis acids (e.g., AlCl₃)Reflux, anhydrousSpirocyclic derivatives

Data Gaps and Limitations

  • No peer-reviewed studies or patents in the provided sources reference EC 264-320-4.

  • Experimental kinetics or thermodynamic data (e.g., activation energy, ∆G) are unavailable for this identifier.

Scientific Research Applications

2,2’-Methylenebis(6-tert-butyl-4-methylphenol) has a wide range of applications in scientific research:

    Chemistry: It is used as a stabilizer in polymers to prevent oxidative degradation.

    Biology: The compound is studied for its antioxidant properties, which can protect biological molecules from oxidative damage.

    Medicine: Research is ongoing into its potential use in pharmaceuticals as an antioxidant to prolong the shelf life of drugs.

    Industry: It is widely used in the rubber and plastic industries to enhance the durability and longevity of products.

Mechanism of Action

The antioxidant effect of 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process involves the formation of a stable phenoxy radical, which does not readily participate in further reactions, thus terminating the chain reaction of oxidation.

Comparison with Similar Compounds

Key Research Insights:

  • Reactivity Differences : Structural analogs like EINECS 262-941-9 may exhibit higher electrophilicity due to electron-withdrawing groups, whereas this compound could prioritize thermal stability .
  • Environmental Impact : Functional analogs such as EINECS 299-843-7 might persist in aquatic systems, necessitating comparative biodegradation studies .
  • Synthetic Routes : EINECS 260-803-9’s synthesis involves ligand-exchange reactions, whereas this compound could require transition-metal catalysis .

Methodological Considerations

  • Data Gaps : The absence of explicit data for this compound underscores the need to consult ECHA, SciFinder, or IUPAC guidelines for validation .
  • Contradictions : Discrepancies in reported properties (e.g., melting points) between analogs highlight the importance of batch-specific analyses and standardized testing protocols .

Q & A

Basic Research Questions

Q. What foundational steps should researchers take to initiate experimental research on Einecs 264-320-4?

  • Begin with a comprehensive literature review to identify gaps in existing studies, such as physicochemical properties, synthesis pathways, or biological interactions. Use databases like PubMed, SciFinder, and Web of Science, applying Boolean operators (e.g., "this compound AND toxicity") to refine searches .
  • Formulate a hypothesis aligned with unresolved issues (e.g., "Does this compound exhibit pH-dependent solubility?"). Ensure testability by defining measurable variables (e.g., solubility at pH 2–12) and controls .

Q. How should researchers design preliminary experiments to characterize this compound’s stability under varying conditions?

  • Adopt a multifactorial experimental design to assess stability across temperature, humidity, and light exposure. Use techniques like HPLC or mass spectrometry for quantitative analysis .
  • Document raw data in appendices and processed data in the main text (e.g., degradation rates as a function of temperature), adhering to reproducibility standards .

Q. What methodologies are recommended for synthesizing this compound with high purity for academic studies?

  • Optimize synthesis protocols using Design of Experiments (DoE) to evaluate factors like reaction time, catalysts, and solvent ratios. Validate purity via NMR and elemental analysis, reporting confidence intervals for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Conduct a systematic meta-analysis to compare datasets, accounting for variables like assay type (e.g., in vitro vs. in vivo), cell lines, or dosage ranges. Use statistical tools (e.g., ANOVA, Cohen’s d) to quantify heterogeneity and identify confounding factors .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments addressing gaps (e.g., dose-response relationships in human cell models) .

Q. What advanced computational methods are suitable for predicting this compound’s interactions with biological targets?

  • Employ molecular docking simulations (e.g., AutoDock Vina) to model ligand-receptor binding affinities. Cross-validate predictions with experimental data (e.g., IC50 values) and address discrepancies through sensitivity analyses .
  • Use machine learning frameworks (e.g., random forest regression) to correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity .

Q. How can replication challenges in this compound studies be mitigated through standardized protocols?

  • Develop open-access protocols detailing instrumentation calibration (e.g., HPLC column specifications), sample preparation (e.g., degassing solvents), and statistical thresholds (e.g., p < 0.01 with Bonferroni correction) .
  • Implement interlaboratory validation via collaborative networks, sharing raw datasets and metadata to identify protocol divergences (e.g., centrifugation speed variations) .

Methodological Guidance for Data Analysis

Q. What statistical approaches are optimal for analyzing dose-response relationships in toxicological studies of this compound?

  • Apply non-linear regression models (e.g., Hill equation) to estimate EC50/LC50 values. Report 95% confidence intervals and assess goodness-of-fit via R² and residual plots .
  • Address outliers using Grubbs’ test and validate normality assumptions with Shapiro-Wilk tests before parametric analyses .

Q. How should researchers integrate cross-disciplinary data (e.g., environmental fate and metabolic pathways) into a unified model for this compound?

  • Use systems biology frameworks (e.g., Compartmental PK/PD models) to simulate compound distribution across biological and environmental matrices. Calibrate parameters with experimental data (e.g., biodegradation half-lives) .

Ethical and Reporting Standards

Q. What ethical considerations are critical when publishing controversial findings on this compound?

  • Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo .
  • Pre-register hypotheses and methods on platforms like Open Science Framework to reduce publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.